3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromine atom, a phenylpropyl group, and a thiadiazole ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions. The bromination of the benzamide moiety is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and thiadiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-phenylpropane: A simpler structure with similar bromine and phenylpropyl groups.
3-bromo-1-phenylpropan-1-one: Contains a ketone group instead of the thiadiazole ring.
Uniqueness
3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16BrN3OS |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H16BrN3OS/c1-2-15(12-7-4-3-5-8-12)17-21-22-18(24-17)20-16(23)13-9-6-10-14(19)11-13/h3-11,15H,2H2,1H3,(H,20,22,23) |
InChI Key |
MBJVESJFAGQJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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